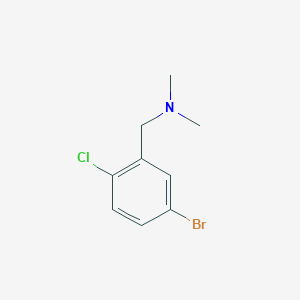

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine

Description

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is a substituted phenylalkylamine featuring a benzene ring with bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, linked to a dimethylmethanamine moiety. Its physicochemical and biological behavior is influenced by the electron-withdrawing halogen substituents and the tertiary amine group, which may enhance lipophilicity and bioavailability.

Properties

IUPAC Name |

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMUIHRVXXDPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-chlorobenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using N,N-dimethylamine and a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Secondary amines and other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine has potential applications in drug development, particularly in the synthesis of pharmaceuticals targeting various conditions:

- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anticancer Agents : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of N,N-dimethylmethanamine derivatives and their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications, including halogen substitutions like bromine and chlorine, enhanced the binding affinity to serotonin transporters.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have been evaluated for their effectiveness against various pests, showing promise in reducing crop damage.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists highlighted the effectiveness of halogenated amines in controlling weed populations. In field trials, a formulation containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls.

Materials Science Applications

In materials science, this compound can be utilized in synthesizing polymers or coatings:

- Polymer Synthesis : Its reactive amine group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Coatings

A recent study explored the incorporation of this compound into epoxy resins. The modified resins exhibited improved mechanical properties and resistance to environmental degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The dimethylmethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Systems

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Impact of Halogen Substituents

Table 2: Halogen-Substituted Analogs

Key Observations :

- Nitro groups (e.g., in 2-chloro-5-nitrophenyl derivatives) increase reactivity and may confer antimicrobial activity .

- Trifluoromethyl groups (CF3) significantly enhance lipophilicity and metabolic stability .

- Bromo vs. Chloro : Bromine’s larger atomic radius increases molecular weight and may improve binding affinity through hydrophobic interactions.

Table 3: Neuroprotective and Receptor-Targeting Analogs

Key Observations :

Biological Activity

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, also known by its CAS number 861967-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.547 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 255.4 ± 25.0 °C at 760 mmHg |

| Flash Point | 108.3 ± 23.2 °C |

| LogP | 3.28 |

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that modify the core structure to enhance biological activity. Research indicates that substituents on the phenyl ring significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies:

- Substituent Effects: The introduction of bulky or hydrophobic groups at the para-position of the phenyl ring enhances inhibitory activity against specific targets, such as Zika virus protease (ZVpro) . For instance, compounds with thiophene or furan groups showed increased potency.

- Dimethylation: Masking primary amine groups with dimethyl groups has been shown to improve activity, suggesting that steric hindrance plays a role in binding affinity .

- Activity Variability: The IC50 values for various derivatives indicate significant variability in biological activity, with some compounds showing IC50 values as low as 0.39 μM against ZVpro .

Antiviral Activity

Research has highlighted the antiviral properties of this compound, particularly its inhibition of Zika virus protease:

- Inhibitory Concentrations: The compound demonstrated an IC50 value of 0.39 μM, indicating strong antiviral potential .

- Mechanism of Action: The mechanism involves allosteric inhibition of the Zika virus protease, which is critical for viral replication .

Neurotransmitter Interaction

Studies suggest that derivatives of this compound may interact with serotonin transporters (SERT):

- SERT Binding Affinity: Compounds structurally related to this compound have been evaluated for their binding affinity to SERT, indicating potential applications in treating mood disorders .

Case Studies and Experimental Evaluations

Several experimental studies have evaluated the biological activity of this compound and its derivatives:

- Anticancer Activity: In vitro studies have assessed the effects on human non-small cell lung cancer (A549) cells, where certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

- Serotonin Transporter Ligands: A series of diphenyl ether derivatives related to this compound were synthesized and evaluated for their potential as imaging agents targeting SERT, showcasing the versatility of similar structures in pharmacological applications .

Q & A

Q. What are the recommended synthetic routes for 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 5-bromo-2-chlorobenzyl chloride with dimethylamine under alkaline conditions. For example:

- Step 1: Dissolve 5-bromo-2-chlorobenzyl chloride (1 eq) in anhydrous THF.

- Step 2: Add dimethylamine (2 eq) and K₂CO₃ (3 eq) as a base.

- Step 3: Reflux at 60°C for 12–24 hours under nitrogen.

- Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate 8:2).

Optimization Tips:

- Use Schlenk techniques to exclude moisture.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc).

- Substitute THF with DMF for higher polarity if yields are low .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 7.4–7.6 (m, 2H, H-3 and H-4), δ 7.2 (d, 1H, H-6).

- N,N-dimethyl groups: δ 2.2 (s, 6H).

- Methylene bridge: δ 3.5 (s, 2H).

- ¹³C NMR:

- Quaternary carbons (Br/Cl-substituted): ~130–140 ppm.

- N(CH₃)₂: 45–50 ppm.

- HRMS (ESI⁺): Expected [M+H]⁺ at m/z 262.99 (C₉H₁₁BrClN⁺).

- IR: N-H stretch absent (due to tertiary amine); C-Br/C-Cl stretches at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound, and what factors significantly influence reaction efficiency?

Methodological Answer: Discrepancies in yields (e.g., 40–80%) often arise from:

- Halogen reactivity: Bromine’s lower electronegativity vs. chlorine may slow nucleophilic substitution.

- Steric effects: Bulky substituents on the benzyl chloride hinder amine access.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve ion dissociation but may increase side reactions.

Resolution Strategies:

Q. What strategies are employed to study the reactivity of bromo and chloro substituents in cross-coupling reactions, and how do these reactions impact downstream applications?

Methodological Answer:

- Suzuki-Miyaura Coupling:

- Replace Br with aryl/vinyl groups using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and boronic acids in toluene/EtOH (3:1) at 80°C.

- Chlorine typically remains inert under these conditions.

- Buchwald-Hartwig Amination:

- Substitute Cl with amines using Pd₂(dba)₃/Xantphos (yields ~70%).

Applications:

- Bromine serves as a versatile handle for diversification.

- Chlorine’s stability makes it suitable for late-stage functionalization in medicinal chemistry .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements:

- Nitrile gloves, lab coat, and safety goggles.

- Use fume hoods for weighing and reactions.

- Exposure Mitigation:

- Skin contact: Wash immediately with soap/water.

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Storage:

Biological and Pharmacological Evaluation

Q. What methodologies are used to assess the biological activity of this compound, particularly its potential as a kinase inhibitor?

Methodological Answer:

- In vitro assays:

- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- IC₅₀ determination via dose-response curves (10 nM–100 µM).

- Computational docking:

- Use AutoDock Vina to model interactions with ATP-binding pockets.

- Prioritize compounds with ΔG < -8 kcal/mol.

- Toxicity profiling:

- HepG2 cell viability assays (MTT protocol; 48-hour exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.